molecular formula C6H14N2O2 B7869674 3-[(2-Aminoethyl)amino]-butanoic acid

3-[(2-Aminoethyl)amino]-butanoic acid

Cat. No.: B7869674
M. Wt: 146.19 g/mol
InChI Key: WUTROOLJKVHAFO-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)amino]-butanoic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminoethyl)amino]-butanoic acid typically involves the reaction of butanoic acid derivatives with ethylenediamine. One common method includes the reaction of butanoic acid with ethylenediamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminoethyl)amino]-butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-[(2-Aminoethyl)amino]-butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)amino]-butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Aminoethyl)amino]propanoic acid
  • 3-[(2-Aminoethyl)amino]pentanoic acid
  • 3-[(2-Aminoethyl)amino]hexanoic acid

Uniqueness

3-[(2-Aminoethyl)amino]-butanoic acid is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(2-aminoethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-5(4-6(9)10)8-3-2-7/h5,8H,2-4,7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTROOLJKVHAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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